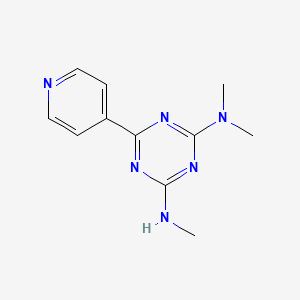![molecular formula C19H19N3O B14010941 (2-Phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone CAS No. 3549-71-1](/img/structure/B14010941.png)
(2-Phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused imidazo[1,2-a]pyridine ring system, which is known for its biological activity and versatility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone typically involves the condensation of 2-aminopyridine with α-haloketones or α-haloaldehydes. One-pot synthesis methods have been developed to streamline the process, such as the reaction of acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions in the presence of Na2CO3, yielding the desired product in excellent yields ranging from 72% to 89% .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions, which allow for the efficient synthesis of a wide range of products while avoiding the complexities of multistage syntheses. These methods are advantageous due to their high yields and the ability to use readily available starting materials .
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone undergoes various chemical reactions, including:
Substitution: Functionalization via radical reactions, such as metal-free oxidation and photocatalysis.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, copper (II) bromide, dioxane dibromide, polymer-supported pyridinium bromide perbromide, and N-bromosuccinimide . Reaction conditions often involve mild temperatures and the use of catalysts to facilitate the desired transformations.
Major Products
Major products formed from these reactions include α-hydroxyl ketones and dicarbonyl imidazoheterocycles, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
(2-Phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone has a broad range of scientific research applications:
Chemistry: Used as a versatile intermediate for synthetic transformations.
Biology: Exhibits antiviral, antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2-Phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, resulting in cell cycle arrest and apoptosis in cancer cells . Additionally, it acts as a GABA receptor agonist, which contributes to its anxiolytic and hypnotic effects .
Comparación Con Compuestos Similares
Similar Compounds
Zolpidem: Used to treat insomnia by acting as a GABA receptor agonist.
Alpidem: An anxiolytic agent with fewer side effects compared to classical benzodiazepines.
Minodronic Acid: A farnesyl diphosphate synthase inhibitor for the treatment of osteoporosis.
Uniqueness
(2-Phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone stands out due to its unique combination of biological activities and its potential for use in a wide range of applications. Its ability to undergo various chemical transformations and its effectiveness in targeting specific molecular pathways make it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
3549-71-1 |
|---|---|
Fórmula molecular |
C19H19N3O |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
(2-phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H19N3O/c23-19(21-11-5-2-6-12-21)16-9-10-18-20-17(14-22(18)13-16)15-7-3-1-4-8-15/h1,3-4,7-10,13-14H,2,5-6,11-12H2 |
Clave InChI |
DROJVECMTATWCM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C2=CN3C=C(N=C3C=C2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


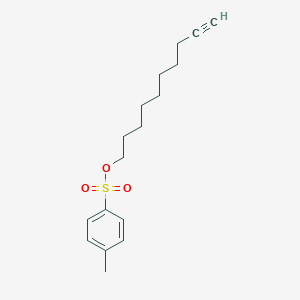
![Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]-](/img/structure/B14010871.png)

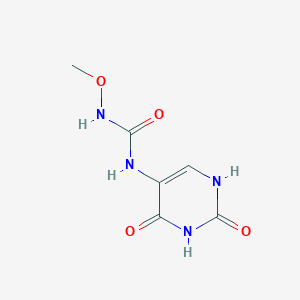
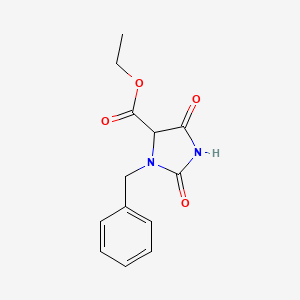


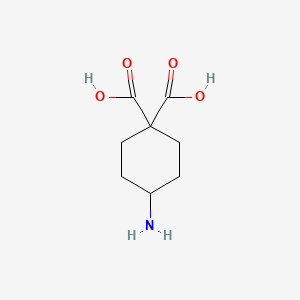
![ethyl 4-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B14010912.png)
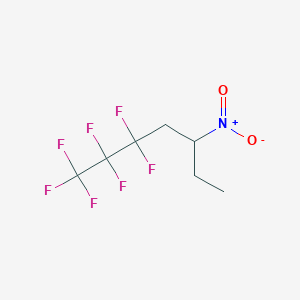
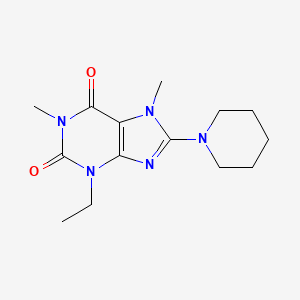
![2-[Ethyl-[(4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl]amino]ethanol;hydrochloride](/img/structure/B14010922.png)
